molecular formula C5H7NS2 B13066629 1-(1,3-Thiazol-4-yl)ethane-1-thiol

1-(1,3-Thiazol-4-yl)ethane-1-thiol

Cat. No.: B13066629
M. Wt: 145.3 g/mol
InChI Key: KPPAOZBLIHAXDM-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-yl)ethane-1-thiol is a heterocyclic organic compound containing a thiazole ring Thiazoles are five-membered rings with one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-bromoethanethiol with thioamide under basic conditions. The reaction typically proceeds at room temperature and yields the desired thiazole derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Thiazol-4-yl)ethane-1-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    2-(1,3-Thiazol-4-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-(1,3-Thiazol-4-yl)ethanamine: Contains an amine group instead of a thiol group.

    2-Methyl-1,3-thiazole: A simpler thiazole derivative with a methyl group.

Uniqueness: 1-(1,3-Thiazol-4-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds, which can be crucial in biological systems and materials science .

Properties

Molecular Formula

C5H7NS2

Molecular Weight

145.3 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)ethanethiol

InChI

InChI=1S/C5H7NS2/c1-4(7)5-2-8-3-6-5/h2-4,7H,1H3

InChI Key

KPPAOZBLIHAXDM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=N1)S

Origin of Product

United States

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